2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a derivative of 2,4-Dichlorophenoxyacetic acid, a well-known herbicide. This compound is characterized by its molecular formula C16H22Cl2O3 and a molecular weight of 333.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide typically involves the esterification of 2,4-Dichlorophenoxyacetic acid with octan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the formulation of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The compound affects the auxin pathways, disrupting normal cellular processes and causing physiological imbalances .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Octan-2-yl 2,4-Dichlorophenoxyacetate: Another ester derivative with comparable applications.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide is unique due to its specific ester linkage, which imparts distinct physicochemical properties. This compound exhibits enhanced stability and efficacy compared to its analogs, making it a valuable asset in agricultural and research applications .
Properties
Molecular Formula |
C16H23Cl2NO2 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-octan-2-ylacetamide |
InChI |
InChI=1S/C16H23Cl2NO2/c1-3-4-5-6-7-12(2)19-16(20)11-21-15-9-8-13(17)10-14(15)18/h8-10,12H,3-7,11H2,1-2H3,(H,19,20) |
InChI Key |
IDMBZPHEVJMMNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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